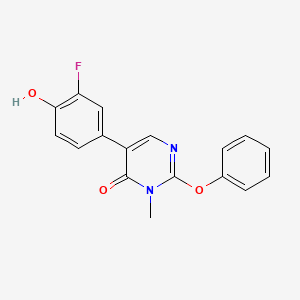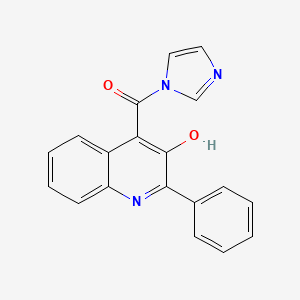
(3-Hydroxy-2-phenylquinolin-4-yl)(1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone typically involves the reaction between aldonitrones and dibenzoylacetylene under microwave-assisted conditions . This method is preferred due to its efficiency and high yield compared to traditional thermal activation methods . The reaction proceeds through two distinct pathways, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for large-scale production. This includes scaling up the microwave-assisted reactions and ensuring consistent quality and yield through rigorous process control.
Chemical Reactions Analysis
Types of Reactions
(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, specific solvents, and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives.
Scientific Research Applications
(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
3-acetylquinoline: Known for its antimicrobial and anticancer properties.
4-hydroxyquinoline: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
2-phenylquinoline: Used in medicinal chemistry for its potential therapeutic applications.
Uniqueness
(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone stands out due to its unique combination of a quinoline core with an imidazole moiety. This structural feature enhances its ability to interact with a broader range of biological targets, making it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
923279-99-6 |
|---|---|
Molecular Formula |
C19H13N3O2 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
(3-hydroxy-2-phenylquinolin-4-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C19H13N3O2/c23-18-16(19(24)22-11-10-20-12-22)14-8-4-5-9-15(14)21-17(18)13-6-2-1-3-7-13/h1-12,23H |
InChI Key |
BUGUDQDKDOXDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)C(=O)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



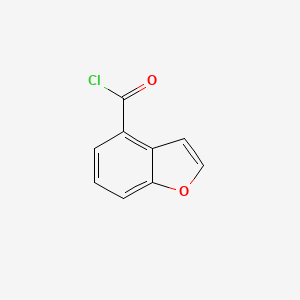
![Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B13872156.png)

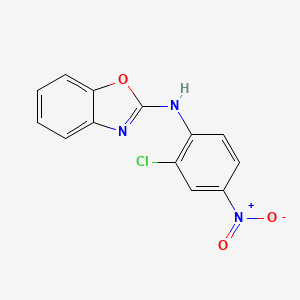
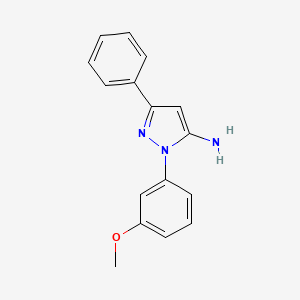

![5-iodo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13872198.png)
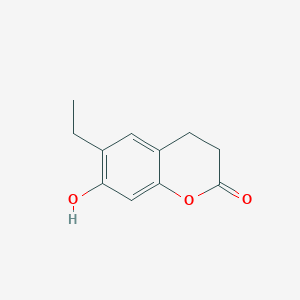
![Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13872205.png)
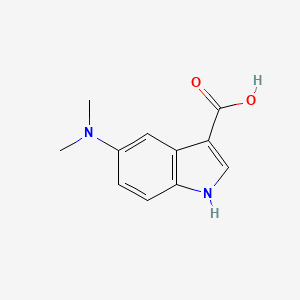
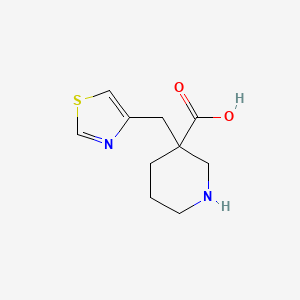
![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)
